

An In-depth Technical Guide to Benzene-1,2,4,5-tetracarbonitrile

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Compound of Interest

Compound Name: *benzene-1,2,4,5-tetracarbonitrile*

Cat. No.: *B1203176*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **benzene-1,2,4,5-tetracarbonitrile**, a versatile aromatic compound with significant applications in materials science and organic synthesis. This document details its chemical synonyms, key quantitative data, experimental protocols for its synthesis and characterization, and explores its current known applications.

Chemical Synonyms and Identifiers

Benzene-1,2,4,5-tetracarbonitrile is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms and chemical identifiers is provided in Table 1 for easy reference.

Table 1: Synonyms and Chemical Identifiers for **Benzene-1,2,4,5-tetracarbonitrile**

Identifier Type	Identifier
IUPAC Name	benzene-1,2,4,5-tetracarbonitrile
Common Synonyms	1,2,4,5-Tetracyanobenzene, Pyromellitonitrile, Pyromellitic acid tetranitrile, s-Tetracyanobenzene, sym-Tetracyanobenzene, TCNB
CAS Number	712-74-3
Molecular Formula	C ₁₀ H ₂ N ₄
Molecular Weight	178.15 g/mol
InChI Key	FAAXSAZENACQBT-UHFFFAOYSA-N
SMILES	<chem>N#Cc1cc(C#N)c(cc1C#N)C#N</chem>

Quantitative Data

The unique electronic properties of **benzene-1,2,4,5-tetracarbonitrile**, arising from the four strongly electron-withdrawing nitrile groups, make it a subject of interest in materials science, particularly in the study of charge-transfer complexes. Key quantitative data related to its physical and photophysical properties are summarized in Table 2.

Table 2: Key Quantitative Data for **Benzene-1,2,4,5-tetracarbonitrile** and its Charge-Transfer Complexes

Property	Value	Context/Notes
Melting Point	265-268 °C	
Solubility	Soluble in acetone (25 mg/mL)	Generally soluble in polar aprotic solvents.
HOMO-LUMO Gap	1.34 eV	For a charge-transfer complex with a thienyl-substituted diazadiphosphapentalene.[1]
Photocurrent	~1.5 nA	Under 1 Sun-irradiation for a single crystal of a charge-transfer complex.[1]
Photosensitivity	70	For a single crystal of a charge-transfer complex.[1]
Charge Transfer	0.44e accepted per molecule	In a crystal with a diazadiphosphapentalene donor.[1]
Intermolecular Interaction Energy	8.2 kcal/mol	Between donor and acceptor molecules in a charge-transfer complex.[1]

Experimental Protocols

The synthesis of **benzene-1,2,4,5-tetracarbonitrile** is typically achieved from pyromellitic dianhydride. The following is a representative experimental protocol.

Synthesis of Pyromellitimide from Pyromellitic Dianhydride

A common precursor for the synthesis of **benzene-1,2,4,5-tetracarbonitrile** is pyromellitimide. [2]

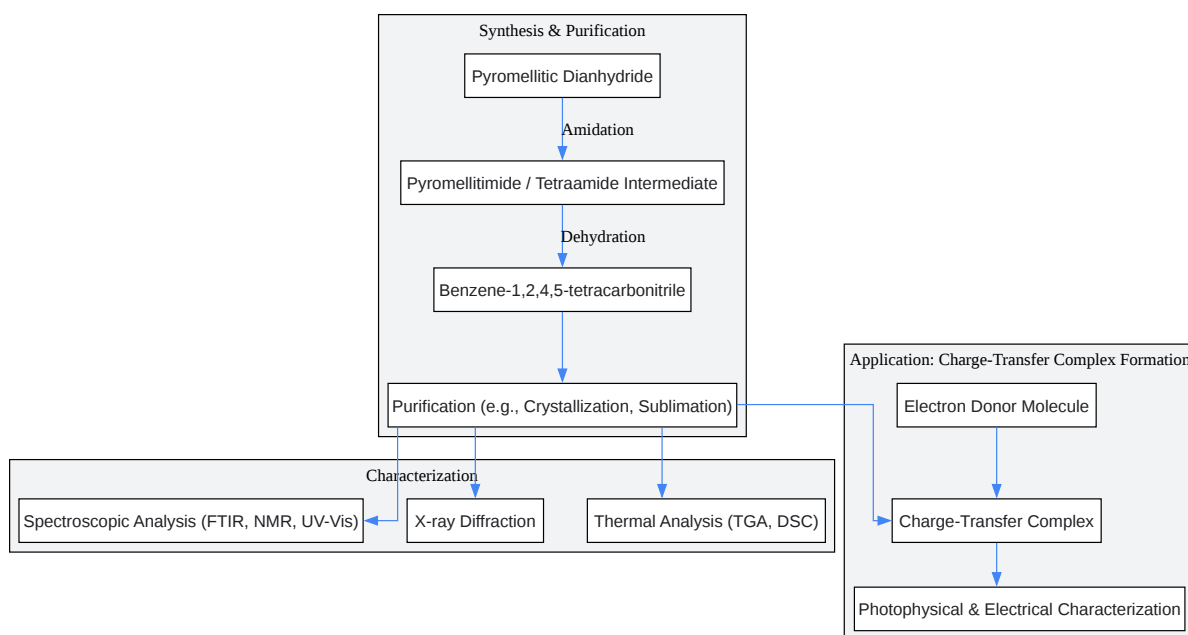
- Reaction: A mixture of pyromellitic dianhydride (1.09 g, 5 mmol) and urea (or thiourea/thiosemicarbazide, 20 mmol) is fused in an oil bath at 180°C.[2]

- Work-up: The fusion is continued until the evolution of ammonia ceases (approximately 15 minutes).^[2] The resulting solid residue is then washed with water.^[2]
- Purification: The crude product is crystallized from an ethanol/DMF (2:1) mixture to yield pyromellitimide as greenish-white crystals.^[2]

Note: This is an intermediate step. The direct conversion of pyromellitic dianhydride or its derivatives to the tetranitrile is a known process, though detailed, readily available protocols can be limited. A more general approach involves the dehydration of the corresponding tetraamide, which can be formed from the dianhydride.

Experimental Workflow and Characterization

The synthesis, purification, and characterization of **benzene-1,2,4,5-tetracarbonitrile** and its subsequent use in forming charge-transfer complexes follow a logical workflow. This process is visualized in the diagram below.



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Caption: Experimental workflow for **benzene-1,2,4,5-tetracarbonitrile**.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals a notable absence of studies on the biological activity, including cytotoxicity or any specific interactions with biological signaling pathways, of **benzene-1,2,4,5-tetracarbonitrile**. The primary focus of research on this molecule has been in the domain of materials science, owing to its electronic properties. Therefore, for professionals in drug development, it is crucial to note that there is currently no established biological or pharmacological profile for this compound. Any potential application in a biological context would necessitate foundational in vitro and in vivo studies to determine its bioactivity and safety profile.

Applications in Materials Science

Benzene-1,2,4,5-tetracarbonitrile is a key building block in the development of novel organic materials, primarily through the formation of charge-transfer (CT) complexes.[3] In these complexes, it acts as a potent electron acceptor. These CT materials exhibit interesting photophysical and electronic properties, making them promising for applications in:

- Organic electronics: as components in organic semiconductors and conductors.
- Vapochromic materials: where the color of the material changes upon exposure to specific vapors, enabling sensor applications.[4]
- Photoconductive materials: demonstrating an increase in electrical conductivity upon exposure to light.[1]

The formation of cocrystals of **benzene-1,2,4,5-tetracarbonitrile** with various electron-donating aromatic compounds allows for the fine-tuning of the electronic and optical properties of the resulting materials.

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